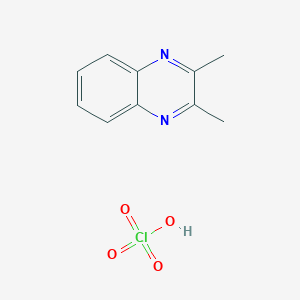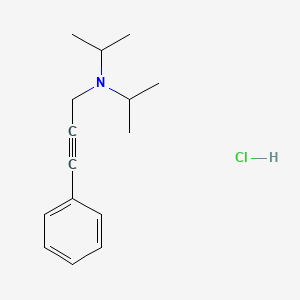
7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt: is a synthetic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in textile and paper industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using nitrous acid (HNO2) to form the corresponding diazonium salt. This diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo bond (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the sulfonic acid groups.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also used in the synthesis of other complex azo compounds.
Biology: In biological research, it is used as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.
Industry: It is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The compound exerts its effects primarily through its azo bond (N=N). The azo bond can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These free radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
- 4-((4-Amino-3-methoxyphenyl)azo)benzenesulfonic acid
- 2-((4-Amino-3-methoxyphenyl)azo)benzoic acid
- 1-((4-Amino-3-methoxyphenyl)azo)-2-naphthalenesulfonic acid
Comparison: While all these compounds share the azo bond and similar functional groups, 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct color properties and solubility characteristics, making it particularly suitable for specific industrial applications.
Properties
CAS No. |
65151-26-0 |
|---|---|
Molecular Formula |
C17H13N3Na2O7S2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
disodium;7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N3O7S2.2Na/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
QRSFZPZKWSGHRQ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


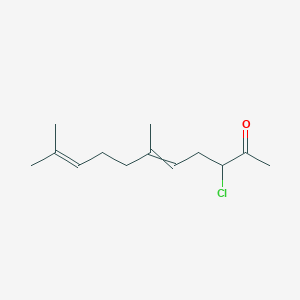
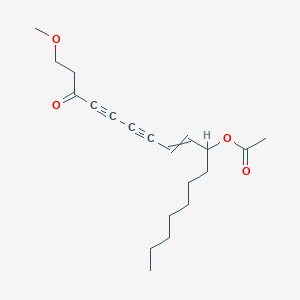
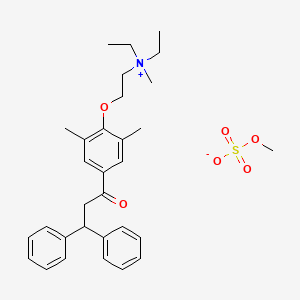
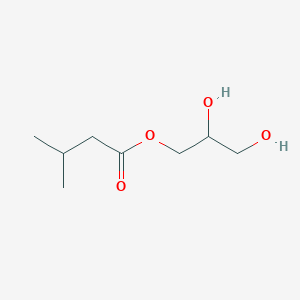
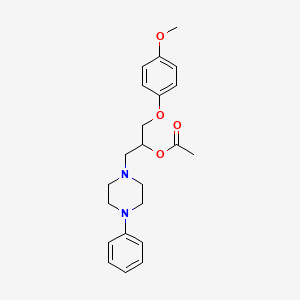
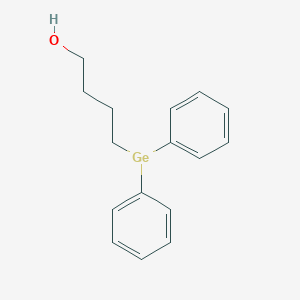
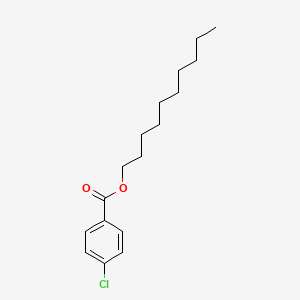
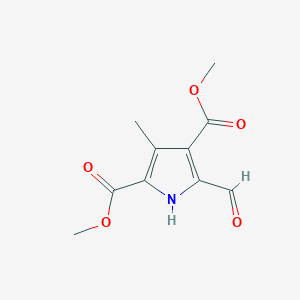
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
